3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone basic properties
3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone basic properties
An In-Depth Technical Guide to 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone: Properties, Synthesis, and Application
Introduction
3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone is a specialized chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. Identified by its CAS Number 41730-71-6 , this bifunctional molecule serves as a potent chloroformylating agent.[1][2][3] Its structure incorporates a highly reactive acyl chloride (chlorocarbonyl) group attached to a stable imidazolidin-2-one heterocyclic core. The imidazolidin-2-one scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds and FDA-approved drugs.[4][5]
This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone, offering field-proven insights for its effective application in a laboratory setting.
Physicochemical Properties
The compound is typically a solid at room temperature, with properties that dictate its handling and reaction conditions.[1][6] A summary of its core physical and chemical data is presented below.
| Property | Value | Reference(s) |
| CAS Number | 41730-71-6 | [2][3] |
| Molecular Formula | C₆H₇ClN₂O₃ | [3] |
| Molecular Weight | 190.58 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 102-104 °C | [2][3][6] |
| Boiling Point | 278 °C | [2][3] |
| Density | 1.528 g/cm³ | [2][3] |
| Synonyms | 1-Chlorocarbonyl-3-acetyl-2-imidazolidinone; 3-Acetyl-2-oxo-1-imidazolidinecarbonyl chloride | [3][6] |
Synthesis and Mechanistic Considerations
The synthesis of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone involves the introduction of a chlorocarbonyl group onto the N-1 position of the 3-acetyl-imidazolidin-2-one precursor. Historically, this was achieved using hazardous phosgene gas.[7] However, modern, safety-conscious approaches utilize a solid phosgene equivalent, bis(trichloromethyl) carbonate (also known as triphosgene), to generate phosgene in situ.
Expertise & Experience Insight: The use of triphosgene is a critical process improvement. It is a stable, crystalline solid that is far safer and easier to handle than gaseous phosgene, yet it delivers the same reactive species in stoichiometric amounts. This choice minimizes exposure risks and simplifies the experimental setup, making it the authoritative and preferred method in contemporary organic synthesis.[8][9] A typical synthetic route begins with 1-Acetyl-2-imidazolidinone.[7]
The workflow can be visualized as follows:
Core Reactivity: A Precise Chloroformylating Agent
The primary utility of this reagent stems from the high electrophilicity of the chlorocarbonyl group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most notably primary and secondary amines.
Causality of Reaction:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of an amine (R₂NH) attacks the electrophilic carbonyl carbon of the chlorocarbonyl group.
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Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
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Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
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Deprotonation: A non-nucleophilic base, such as triethylamine, scavenges the proton from the nitrogen atom, neutralizing the resulting ammonium salt and driving the reaction to completion.
This reaction efficiently forms a new urea linkage, a cornerstone of many pharmaceutical structures. The acetyl group at the N-3 position serves as a stable protecting group throughout this transformation.
Application in Drug Development
The imidazolidin-2-one ring system is a core component in a variety of therapeutic agents.[4][5] 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone provides a direct and efficient route to introduce this valuable scaffold and simultaneously form a urea linkage. Substituted ureas are prevalent in drug design due to their ability to act as rigid hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.
By reacting this intermediate with diverse amine-containing molecules, medicinal chemists can rapidly generate libraries of novel compounds for screening and lead optimization, accelerating the drug discovery process.
Exemplary Experimental Protocol: Synthesis of a Urea Derivative
This protocol describes a general procedure for the reaction of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone with a generic primary amine (R-NH₂).
Trustworthiness through Self-Validation: This protocol incorporates steps for ensuring anhydrous conditions, stoichiometric control, and effective workup, which are critical for reproducibility and high purity of the final product.
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Reaction Setup:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone (1.0 eq).
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Dissolve the solid in a suitable anhydrous solvent (e.g., Dichloromethane or THF).
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Cool the solution to 0 °C using an ice bath. Causality: This mitigates the exothermic nature of the reaction and minimizes potential side reactions.
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-
Addition of Reagents:
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In a separate flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in the same anhydrous solvent. Causality: The slight excess of base ensures complete neutralization of the HCl byproduct.
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Add the amine/base solution dropwise to the cooled solution of the chloroformylating agent over 15-20 minutes with vigorous stirring.
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Reaction Monitoring:
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Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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-
Workup and Isolation:
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
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-
Purification:
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The crude residue is then purified by column chromatography on silica gel or by recrystallization to yield the pure urea derivative.
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Safety and Handling
While specific GHS data for this compound is not widely published, its structure as an acyl chloride warrants significant caution. A closely related compound, 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone, is classified as causing severe skin burns and eye damage (Skin Corr. 1B). Therefore, 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone should be handled with equivalent care.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][11][12] Avoid contact with skin and eyes.[11][12]
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Moisture Sensitivity: As an acyl chloride, the compound is reactive towards moisture and water. Store in a tightly sealed container in a dry, cool place.[10]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone is a valuable and highly reactive intermediate for organic synthesis. Its utility lies in its ability to efficiently introduce the medicinally relevant imidazolidin-2-one scaffold while simultaneously forming stable urea linkages. By understanding its fundamental properties, leveraging modern and safer synthetic methods, and adhering to strict safety protocols, researchers can effectively employ this reagent to construct complex molecules for drug discovery and other advanced applications.
References
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- D'hooghe, M., & De Kimpe, N. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 23(10), 2585. MDPI.
- The preparation of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. (2000). Semantic Scholar.
- 3-Acetyl-1-chlorocarbonyl-2-imidazolidone | 41730-71-6. (n.d.). ChemicalBook.
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- CAS 41730-71-6 3-Acetyl-1-chloroCarbonyl-2-imidazolidone. (n.d.). BOC Sciences.
- 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone 97 41762-76-9. (n.d.). Sigma-Aldrich.
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- p-TOLUENE SULPHONIC ACID MONOHYDRATE. (n.d.). Sdfine.
- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). PMC - NIH.
- The preparation of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. (2025). ResearchGate.
- SAFETY DATA SHEET. (2009). Fisher Scientific.
- Safety Data Sheet: Toluene-4-sulfonic acid monohydrate. (2024). Carl ROTH.
- p-Toluenesulfonic acid SDS, 104-15-4 Safety Data Sheets. (n.d.). ECHEMI.
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